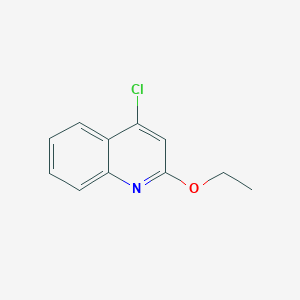![molecular formula C14H8Br3N B043047 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 876063-64-8](/img/structure/B43047.png)
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound characterized by the presence of a tribromomethyl group attached to a biphenyl structure with a carbonitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of a biphenyl precursor followed by the introduction of a carbonitrile group. One common method includes the use of bromine or a brominating agent in the presence of a catalyst to achieve the tribromomethylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets industry standards for purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Applications De Recherche Scientifique
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The tribromomethyl group can undergo metabolic transformations, influencing the compound’s activity and interactions with biological systems. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
- 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-methanol
Uniqueness
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain research and industrial contexts.
Propriétés
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)




![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)








